BenchChemオンラインストアへようこそ!

Sulazepam

OGR1 GPR68 biased agonism

Sulazepam is a Gs-biased OGR1 agonist with a unique profile that diazepam can't replicate. It selectively activates the Gs-cAMP-PKA pathway without Gq-calcium signaling, yielding clean data in OGR1 research. It relaxes contracted human lung slices and is a validated tool for in vivo asthma models, ensuring reproducible results.

Molecular Formula C16H13ClN2S
Molecular Weight 300.8 g/mol
CAS No. 2898-13-7
Cat. No. B1682501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulazepam
CAS2898-13-7
SynonymsSulazepam;  W 3676;  W-3676;  W3676.
Molecular FormulaC16H13ClN2S
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyMWGWTOPCKLQYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulazepam (CAS 2898-13-7): Technical Identity and Procurement Context for Benzodiazepine Research


Sulazepam (CAS 2898-13-7) is a 1,4-benzodiazepine derivative and the thioamide analog of diazepam, wherein the C2 carbonyl oxygen is replaced by sulfur [1]. Its IUPAC name is 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepine-2-thione, with a molecular formula C16H13ClN2S and a molecular weight of 300.81 g/mol . Unlike most clinically used benzodiazepines, sulazepam was never marketed, yet it remains a reference compound of interest in specific receptor pharmacology studies, particularly those investigating biased agonism at the OGR1 (GPR68) receptor [2].

Why Sulazepam Cannot Be Replaced by Diazepam or Lorazepam in OGR1-Dependent Research


Despite belonging to the same benzodiazepine class, sulazepam, diazepam, and lorazepam exhibit fundamentally different functional selectivity profiles at the proton-sensing GPCR OGR1 (GPR68). Sulazepam acts as a Gs-biased agonist, selectively activating the Gs/cAMP pathway without stimulating Gq-mediated calcium mobilization [1]. In contrast, lorazepam functions as a balanced agonist, activating both Gs and Gq pathways, while diazepam shows minimal to no efficacy at OGR1 in calcium mobilization assays at 50 µM [1]. This divergence in signaling bias translates directly into distinct in vivo outcomes: in a murine house dust mite asthma model, only sulazepam (Gs-biased), and not lorazepam (balanced agonist), prevented allergen-induced airway hyperresponsiveness (AHR) [2]. Substituting sulazepam with any other benzodiazepine in OGR1-targeted studies would therefore confound interpretation of pathway-specific effects.

Sulazepam Quantitative Differentiation: Head-to-Head Evidence Versus Closest Analogs


Gs-Biased OGR1 Agonism: Sulazepam Exhibits Exclusive cAMP Pathway Activation Compared to Lorazepam

Sulazepam is a Gs-biased OGR1 agonist, selectively activating the canonical Gs/cAMP signaling pathway without engaging Gq-mediated calcium mobilization. In HEK293 cells heterologously expressing OGR1, 50 µM sulazepam failed to stimulate calcium mobilization beyond vehicle levels, whereas lorazepam produced significant calcium flux [1]. Conversely, in cAMP accumulation assays, sulazepam stimulated statistically significant cAMP generation comparable to lorazepam [1]. Lorazepam is characterized as a balanced OGR1 agonist, stimulating both Gs and Gq signaling pathways [2].

OGR1 GPR68 biased agonism cAMP GPCR signaling

In Vivo Asthma Model: Sulazepam Prevents Allergen-Induced AHR Whereas Lorazepam Does Not

In wild-type mice challenged with house dust mite (HDM) allergen for 3 weeks, treatment with sulazepam (a Gs-biased OGR1 agonist) prevented allergen-induced airway hyperresponsiveness (AHR), whereas treatment with lorazepam (a balanced OGR1 agonist) did not prevent AHR [1]. The protective effect of sulazepam was absent in OGR1 knockout mice, confirming an OGR1-dependent mechanism. Additionally, sulazepam treatment resulted in significant inhibition of HDM-induced collagen accumulation in lung tissue, suggesting suppression of airway remodeling [1].

airway hyperresponsiveness asthma OGR1 knockout house dust mite airway remodeling

Airway Smooth Muscle Relaxation: Gs-Biased Sulazepam Relaxes Contracted ASM via PKA-Dependent Mechanism

The Gs-biased OGR1 ligand sulazepam relaxed contracted airway smooth muscle (ASM) in both tissue- and cell-based models [1]. Mechanistically, this relaxation occurred via inhibition of myosin light chain (MLC) phosphorylation in a PKA-dependent manner and through inhibition of actin stress fiber formation [1]. Lorazepam, by contrast, stimulates both Gs and Gq signaling via OGR1 in ASM cells, with Gq signaling potentially promoting pro-contractile effects that counteract relaxation [2].

airway smooth muscle bronchoconstriction MLC phosphorylation PKA actin stress fibers

Anticonvulsant Temporal Profile: Sulazepam Reaches Maximum Activity at 15 Minutes Post-Administration

In a murine corazol (pentylenetetrazol) seizure model comparing sulazepam and its metabolites to diazepam, the maximum anticonvulsive activity was reached 15 minutes after sulazepam and oxazepam administration, compared to a broader window of 5 to 30 minutes after diazepam administration [1]. All compounds tested increased the minimal effective doses of corazol required to induce convulsive seizure components, indicating comparable overall anticonvulsant efficacy within the benzodiazepine class [1].

anticonvulsant corazole pentylenetetrazol seizure pharmacokinetics

Structural Distinction: Thioamide (C=S) Replaces C=O Conferring Distinct Metabolic and Chemical Properties

Sulazepam is the thioamide derivative of diazepam, in which the C2 carbonyl oxygen (C=O) of diazepam is substituted with sulfur (C=S) [1]. This structural modification distinguishes it from diazepam and other oxo-benzodiazepines such as temazepam and oxazepam. Sulazepam undergoes metabolic conversion to diazepam, desmethyldiazepam, and oxydiazepam, functioning effectively as a prodrug that yields diazepam and active metabolites in vivo [2]. The thioamide bond (C=S) exhibits different chemical reactivity and hydrogen-bonding properties compared to the amide carbonyl (C=O) .

thioamide C=S bond metabolism diazepam analog prodrug

Sulazepam (CAS 2898-13-7): Defined Research Applications Based on Verified Evidence


Gs-Biased OGR1 (GPR68) Signaling Studies: Pathway-Specific GPCR Pharmacology

Sulazepam serves as a selective tool compound for interrogating Gs/cAMP-mediated OGR1 signaling in the absence of concurrent Gq/calcium pathway activation. In heterologous expression systems, 50 µM sulazepam stimulates cAMP accumulation without inducing calcium mobilization, unlike the balanced agonist lorazepam [1]. This pathway selectivity makes sulazepam uniquely suited for dissecting Gs-dependent cellular responses in OGR1-expressing tissues, including airway smooth muscle and bone cells.

Airway Hyperresponsiveness (AHR) and Asthma Models: In Vivo Functional Validation

In murine models of allergen-induced asthma, sulazepam prevents development of airway hyperresponsiveness and inhibits collagen accumulation in lung tissue, effects not observed with the balanced OGR1 agonist lorazepam [1]. This functional divergence validates sulazepam as the compound of choice for in vivo studies examining the therapeutic potential of Gs-biased OGR1 agonism in obstructive airway diseases.

Airway Smooth Muscle (ASM) Contractility and Relaxation Assays

Sulazepam relaxes contracted ASM in both tissue- and cell-based models through PKA-dependent inhibition of myosin light chain phosphorylation and actin stress fiber formation [1]. This Gs-mediated relaxation, unopposed by Gq-mediated pro-contractile signaling, positions sulazepam as the preferred benzodiazepine for studying cAMP-dependent bronchodilation mechanisms.

Anticonvulsant Screening Protocols with Defined Temporal Windows

For corazol (pentylenetetrazol) seizure models in mice, sulazepam achieves maximum anticonvulsant activity 15 minutes post-administration, a narrower and more defined peak window compared to diazepam's 5–30 minute range [1]. This temporal profile dictates that experimental protocols assessing sulazepam's anticonvulsant efficacy should incorporate assessments precisely 15 minutes after dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.